molecular formula C16H13FN2OS B3866511 4-(3-fluoro-4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-amine

4-(3-fluoro-4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-amine

Cat. No. B3866511
M. Wt: 300.4 g/mol
InChI Key: VUDRHZMXWZPMRR-UHFFFAOYSA-N
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Description

The compound “4-(3-fluoro-4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-amine” is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered ring of four carbon atoms and one nitrogen atom . The presence of the fluoro and methoxy functional groups may influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom. The ring would be substituted with a phenyl group at the 1-position, a fluoro-substituted methoxyphenyl group at the 4-position, and an amine group at the 2-position .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present . The presence of the fluoro and methoxy groups might make the compound more reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents present. Generally, thiazoles are aromatic compounds and are relatively stable . The presence of the fluoro and methoxy groups might influence properties such as solubility and boiling/melting points .

Future Directions

Thiazole derivatives are a topic of ongoing research in medicinal chemistry due to their wide range of biological activities . Future research might focus on synthesizing new thiazole derivatives, such as the compound you mentioned, and testing their biological activity.

properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-20-15-8-7-11(9-13(15)17)14-10-21-16(19-14)18-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDRHZMXWZPMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-fluoro-4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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